molecular formula C7H9BrN2O2 B2792794 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid CAS No. 1005697-69-7

2-(4-bromo-1H-pyrazol-1-yl)butanoic acid

Cat. No. B2792794
CAS RN: 1005697-69-7
M. Wt: 233.065
InChI Key: YEHBONHWZVDARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-1H-pyrazol-1-yl)butanoic acid, also known as 4-bromopyrazole-1-butanoic acid or 4-bromopyrazole-1-carboxylic acid, is an organic compound with the molecular formula C5H5BrN2O2. It is a colorless solid that is soluble in water, ethanol, and chloroform. This compound is of interest due to its wide range of applications in the fields of organic synthesis and medicinal chemistry.

Scientific Research Applications

Synthetic Chemistry Applications

Facile Synthesis of ortho-Halo-Substituted Aryl-Butyric Acids : The synthesis of halogen-substituted butyric acid derivatives, including pyrazolyl butyric acids, has been demonstrated. These compounds are synthesized through regioselective halogenation and subsequent chemical reactions, illustrating the versatility of pyrazolyl butyric acids in organic synthesis. The methodology provides a practical route for producing various biologically active compounds, indicating the potential utility of 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid in synthesizing new chemical entities with biological relevance (Heim-Riether, 2008).

Materials Science and Nanotechnology

Optical Gating of Photosensitive Synthetic Ion Channels : Research into photolabile groups, such as those derived from butanoic acid derivatives, has led to advancements in the optical gating of synthetic ion channels. These developments are crucial for creating light-responsive materials that can control the flow of ions in nanofluidic devices, with potential applications in controlled release systems, sensing, and information processing technologies (Ali et al., 2012).

Potential Biomedical Applications

While not directly related to 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid, studies on related compounds can hint at potential biomedical applications:

Antimicrobial Agents : Novel heterocyclic compounds incorporating sulfamoyl moieties, related to pyrazole and butanoic acid derivatives, have shown promising antimicrobial activity. These findings suggest that compounds like 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid could be synthesized and explored for their antimicrobial properties, contributing to the development of new antimicrobial agents (Darwish et al., 2014).

Catalysis in Organic Synthesis : Pyrazole-containing ligands have been used to stabilize metal complexes for cross-coupling reactions, indicating that derivatives of pyrazolyl butanoic acid could find applications in catalysis, potentially enhancing the efficiency and selectivity of organic synthesis processes (Ocansey et al., 2018).

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-2-6(7(11)12)10-4-5(8)3-9-10/h3-4,6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHBONHWZVDARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-1H-pyrazol-1-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.